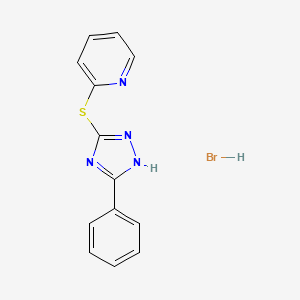
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-2-((2-(1-piperidinyl)ethyl)thio)-4-(3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-2-((2-(1-piperidinyl)ethyl)thio)-4-(3-pyridinyl)- is a complex organic compound that features a pyrrole ring, a nitrile group, and various substituents including a dimethylamino phenyl group, a piperidinyl ethyl thio group, and a pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-2-((2-(1-piperidinyl)ethyl)thio)-4-(3-pyridinyl)- typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrrole ring through cyclization reactions.
- Introduction of the nitrile group via nucleophilic substitution.
- Attachment of the dimethylamino phenyl group through electrophilic aromatic substitution.
- Addition of the piperidinyl ethyl thio group via thiol-ene reactions.
- Incorporation of the pyridinyl group through cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-2-((2-(1-piperidinyl)ethyl)thio)-4-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrole ring to pyrrolinone.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolinone derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent due to its unique structural features.
Industry: As a precursor for the production of advanced materials.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.
類似化合物との比較
Similar Compounds
1H-Pyrrole-3-carbonitrile derivatives: Compounds with similar core structures but different substituents.
Phenyl-substituted pyrroles: Compounds with phenyl groups attached to the pyrrole ring.
Pyridinyl-substituted compounds: Compounds with pyridinyl groups attached to various scaffolds.
Uniqueness
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-2-((2-(1-piperidinyl)ethyl)thio)-4-(3-pyridinyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
特性
CAS番号 |
88709-67-5 |
|---|---|
分子式 |
C25H29N5OS |
分子量 |
447.6 g/mol |
IUPAC名 |
4-[4-(dimethylamino)phenyl]-5-oxo-2-(2-piperidin-1-ylethylsulfanyl)-4-pyridin-3-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C25H29N5OS/c1-29(2)21-10-8-19(9-11-21)25(20-7-6-12-27-18-20)22(17-26)23(28-24(25)31)32-16-15-30-13-4-3-5-14-30/h6-12,18H,3-5,13-16H2,1-2H3,(H,28,31) |
InChIキー |
OETGPRMHHMEAHO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2(C(=C(NC2=O)SCCN3CCCCC3)C#N)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




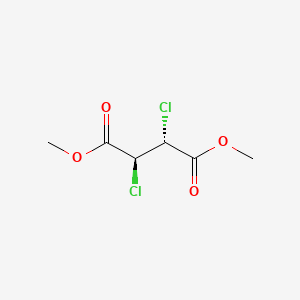

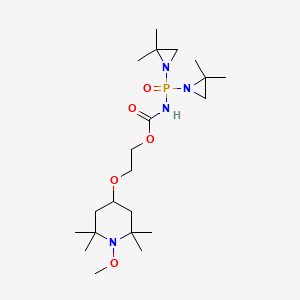
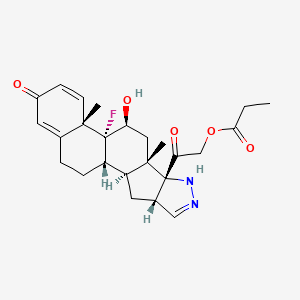
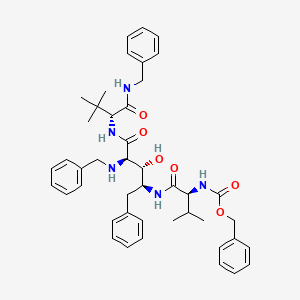

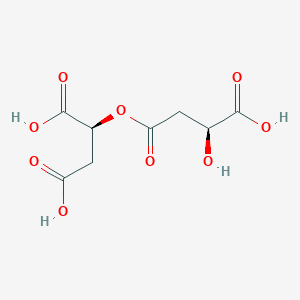
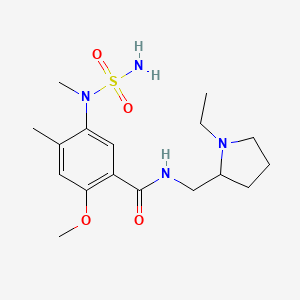
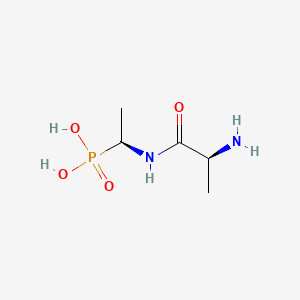
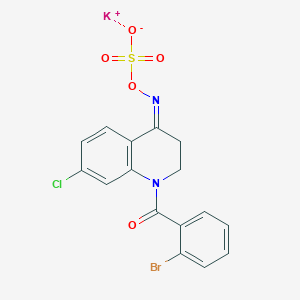
![10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine](/img/structure/B15184204.png)
